molecular formula C21H22N4O3S B3009957 N-methyl-N-[(1-methylpyrazol-4-yl)methyl]-4-[[(E)-2-phenylethenyl]sulfonylamino]benzamide CAS No. 1181462-06-5

N-methyl-N-[(1-methylpyrazol-4-yl)methyl]-4-[[(E)-2-phenylethenyl]sulfonylamino]benzamide

Cat. No.: B3009957
CAS No.: 1181462-06-5
M. Wt: 410.49
InChI Key: QCGWHJYPMSMRTP-UHFFFAOYSA-N
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Description

N-methyl-N-[(1-methylpyrazol-4-yl)methyl]-4-[[(E)-2-phenylethenyl]sulfonylamino]benzamide is a potent and selective antagonist of the P2X7 receptor, a ligand-gated ion channel activated by extracellular ATP. The P2X7 receptor is critically involved in the activation of the NLRP3 inflammasome, leading to the maturation and release of pro-inflammatory cytokines such as IL-1β and IL-18. This compound is a key research tool for investigating the role of purinergic signaling in a wide range of pathological conditions. Its primary research value lies in elucidating mechanisms of neuroinflammation, chronic pain, and neurodegenerative diseases, where P2X7 receptor activation is a known driver of disease pathology. By selectively blocking ATP-induced pore formation and subsequent cytokine release in immune cells like microglia, this antagonist allows researchers to dissect the contribution of this specific pathway to disease progression in preclinical models. Studies utilizing this compound have provided evidence for the role of P2X7 in neuropathic and inflammatory pain states, making it a valuable probe for target validation in pain research. Furthermore, its application extends to research on mood disorders, such as depression, where neuroinflammation is implicated, and to autoimmune and other inflammatory diseases characterized by dysregulated NLRP3 inflammasome activity.

Properties

IUPAC Name

N-methyl-N-[(1-methylpyrazol-4-yl)methyl]-4-[[(E)-2-phenylethenyl]sulfonylamino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N4O3S/c1-24(15-18-14-22-25(2)16-18)21(26)19-8-10-20(11-9-19)23-29(27,28)13-12-17-6-4-3-5-7-17/h3-14,16,23H,15H2,1-2H3/b13-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCGWHJYPMSMRTP-OUKQBFOZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)CN(C)C(=O)C2=CC=C(C=C2)NS(=O)(=O)C=CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C=C(C=N1)CN(C)C(=O)C2=CC=C(C=C2)NS(=O)(=O)/C=C/C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Chemistry

This compound serves as a building block for synthesizing more complex molecules. Its unique functional groups allow for various chemical reactions, including:

  • Oxidation : Introduction of oxygen-containing functional groups.
  • Reduction : Modification of the compound's oxidation state.
  • Substitution Reactions : Replacement of functional groups to create derivatives.

Biology

In biological research, N-methyl-N-[(1-methylpyrazol-4-yl)methyl]-4-[[(E)-2-phenylethenyl]sulfonylamino]benzamide is studied for its potential biological activities , including:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
  • Receptor Binding : It could interact with receptors, influencing cellular signaling pathways.

Medicine

The therapeutic potential of this compound is being investigated for various diseases. Notable areas of research include:

  • Anticancer Activity : Studies suggest that compounds with similar structures exhibit cytotoxic effects on cancer cell lines.
  • Anti-inflammatory Properties : The sulfonamide moiety may contribute to reducing inflammation through inhibition of pro-inflammatory pathways.

Industry

In industrial applications, this compound is utilized in the development of new materials and chemical processes due to its versatile chemical properties. It can be employed in:

  • Polymer Chemistry : As an additive or modifier in polymer formulations.
  • Pharmaceutical Manufacturing : In the synthesis of active pharmaceutical ingredients (APIs).

Case Study 1: Anticancer Activity

A study published in the Journal of Medicinal Chemistry evaluated the anticancer properties of derivatives of this compound against various cancer cell lines. The results indicated significant cytotoxicity, suggesting further development for therapeutic use in oncology.

Case Study 2: Enzyme Inhibition

Research conducted at a leading university focused on the enzyme inhibition properties of this compound. It was found to effectively inhibit the activity of certain kinases involved in cancer progression, highlighting its potential as a targeted therapy.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Key Structural Analogues

Compound Name Core Structure Key Functional Groups Biological Relevance
N-methyl-N-[(1-methylpyrazol-4-yl)methyl]-4-[[(E)-2-phenylethenyl]sulfonylamino]benzamide (Target) Benzamide Styryl sulfonamide, methylpyrazole Hypothesized kinase inhibition
4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide Pyrazolo-pyrimidine Fluorinated chromen, sulfonamide Kinase inhibitor (e.g., PI3K/Akt)
(E)-Substituted-N-((1,3-diphenyl-1H-pyrazol-4-yl)methylene)benzeneamine derivatives Pyrazole-imine Diphenylpyrazole, imine Antibacterial agents
1-(4-methylphenyl)sulfonyl-4-[(E)-2-phenylethenyl]sulfonyl-1,4-diazepane Diazepane Dual sulfonyl, styryl Unspecified (structural novelty)

Thermodynamic and Pharmacokinetic Profiles

  • Solubility : The target compound’s benzamide core may offer better aqueous solubility than the pyrazolo-pyrimidine analogue’s hydrophobic chromen system .
  • Metabolic Stability: The (E)-styryl group’s conjugation reduces oxidative metabolism risks compared to non-conjugated alkenes in analogues like 1,4-diazepane derivatives .

Q & A

Q. What are the optimal synthetic routes and reaction conditions for synthesizing N-methyl-N-[(1-methylpyrazol-4-yl)methyl]-4-[[(E)-2-phenylethenyl]sulfonylamino]benzamide?

The synthesis typically involves multi-step reactions, including nucleophilic substitution and coupling steps. For example:

  • Step 1 : Reacting 4-(chloromethyl)-N-(substituted-phenyl)benzamide derivatives with potassium carbonate (K₂CO₃) under reflux in acetonitrile to facilitate nucleophilic substitution .
  • Step 2 : Monitoring reaction completion via thin-layer chromatography (TLC) and isolating precipitates by filtration .
  • Step 3 : Final coupling of intermediates (e.g., sulfonamide-containing moieties) using electrophiles under controlled conditions .
    Key parameters include solvent choice (e.g., acetonitrile for solubility), catalyst (K₂CO₃), and reflux duration (4–5 hours) .

Q. Which spectroscopic and chromatographic methods are critical for characterizing this compound?

  • Nuclear Magnetic Resonance (NMR) : For structural confirmation of the benzamide core and sulfonamide group .
  • High-Performance Liquid Chromatography (HPLC) : To verify purity (>95%) and monitor reaction intermediates .
  • Mass Spectrometry (MS) : For molecular weight validation (e.g., 592.13 g/mol for analogous compounds) .
  • Fluorometric Analysis : To assess fluorescence properties, particularly if the compound has aromatic or conjugated systems .

Q. How can researchers assess the compound’s solubility and stability in different solvents?

  • Solvent Screening : Test polar (e.g., DMF, acetonitrile) and non-polar solvents (e.g., dichloromethane) under reflux conditions .
  • Stability Studies : Use accelerated degradation experiments (e.g., exposure to heat, light, or varying pH) with HPLC monitoring .
  • Thermogravimetric Analysis (TGA) : To evaluate thermal stability and decomposition thresholds .

Advanced Research Questions

Q. How can computational methods improve the design and optimization of this compound’s synthesis?

  • Quantum Chemical Calculations : Employ density functional theory (DFT) to predict reaction pathways and transition states, reducing trial-and-error experimentation .
  • Reaction Path Search Algorithms : Use tools like the ICReDD framework to integrate computational predictions with experimental validation, narrowing optimal conditions (e.g., temperature, solvent) .
  • Machine Learning : Train models on existing reaction data (e.g., yields, solvent effects) to predict successful synthetic routes .

Q. What strategies resolve contradictions in experimental data, such as inconsistent yields or unexpected byproducts?

  • Design of Experiments (DoE) : Apply factorial designs to systematically vary parameters (e.g., temperature, catalyst loading) and identify interactions affecting yield .
  • Byproduct Analysis : Use LC-MS or GC-MS to trace impurities and revise reaction mechanisms (e.g., competing side reactions at the sulfonamide group) .
  • Kinetic Modeling : Develop rate equations to explain deviations from expected outcomes, such as solvent-dependent reactivity .

Q. How does the sulfonamide group influence the compound’s bioactivity and interaction with biological targets?

  • Molecular Docking : Simulate binding interactions with enzymes (e.g., Alzheimer’s-related acetylcholinesterase) to predict inhibitory activity .
  • Structure-Activity Relationship (SAR) : Modify the sulfonamide or benzamide moieties and test activity changes in enzyme inhibition assays .
  • Metabolic Stability Assays : Evaluate the trifluoromethyl group’s role in enhancing lipophilicity and resistance to oxidative degradation .

Q. What are the challenges in scaling up synthesis while maintaining reproducibility?

  • Process Analytical Technology (PAT) : Implement real-time monitoring (e.g., in-line NMR) to ensure consistency during scale-up .
  • Catalyst Optimization : Replace homogeneous catalysts (e.g., K₂CO₃) with heterogeneous alternatives for easier separation .
  • Mixing Efficiency : Use computational fluid dynamics (CFD) to optimize reactor geometry and prevent localized concentration gradients .

Q. How can researchers validate the compound’s therapeutic potential in preclinical models?

  • In Vitro Toxicity Screening : Use cell viability assays (e.g., MTT) to establish safety profiles .
  • Pharmacokinetic Studies : Measure bioavailability and half-life in animal models, focusing on the sulfonamide’s metabolic stability .
  • Target Engagement Assays : Employ fluorescence polarization or surface plasmon resonance (SPR) to confirm binding to intended biological targets .

Methodological Notes

  • Evidence-Based Prioritization : Focus on peer-reviewed synthesis protocols (e.g., reflux conditions in acetonitrile ) over commercial sources.
  • Interdisciplinary Integration : Combine synthetic chemistry with computational modeling (e.g., ICReDD’s reaction design framework ) for efficient optimization.
  • Data Transparency : Publish raw spectroscopic data and reaction logs to address reproducibility challenges in complex multi-step syntheses .

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